molecular formula C23H30N2O3 B11565077 4-(decanoylamino)-N-(2-hydroxyphenyl)benzamide

4-(decanoylamino)-N-(2-hydroxyphenyl)benzamide

Cat. No.: B11565077
M. Wt: 382.5 g/mol
InChI Key: KNPPLFMOKZELGZ-UHFFFAOYSA-N
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Description

4-(Decanoylamino)-N-(2-hydroxyphenyl)benzamide is a complex organic compound with a unique structure that combines a decanoylamino group and a hydroxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Decanoylamino)-N-(2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted aromatic compounds from electrophilic substitution reactions.

Scientific Research Applications

4-(Decanoylamino)-N-(2-hydroxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(decanoylamino)-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(decanoylamino)-N-(2-hydroxyphenyl)benzamide include:

  • 4-(decanoylamino)-N-(2-methoxyphenyl)benzamide
  • 4-(decanoylamino)-N-(2-chlorophenyl)benzamide
  • 4-(decanoylamino)-N-(2-nitrophenyl)benzamide

Uniqueness

What sets this compound apart from these similar compounds is the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity .

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

4-(decanoylamino)-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C23H30N2O3/c1-2-3-4-5-6-7-8-13-22(27)24-19-16-14-18(15-17-19)23(28)25-20-11-9-10-12-21(20)26/h9-12,14-17,26H,2-8,13H2,1H3,(H,24,27)(H,25,28)

InChI Key

KNPPLFMOKZELGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O

Origin of Product

United States

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